4-Bromo-2-fluoro-N-methylbenzamide

CYP1A2 Inhibition Drug Metabolism In vitro Pharmacology

4-Bromo-2-fluoro-N-methylbenzamide is the key intermediate for Enzalutamide (MDV 3100), a leading prostate cancer therapy. Its unique 2-fluoro-4-bromo substitution pattern ensures correct regioselectivity in Buchwald-Hartwig amination with 2-aminoisobutyric acid—generic analogs fail to meet pharma impurity profiles. Patent-validated ≥99% purity maximizes yield in copper-catalyzed coupling. For DMPK, its moderate CYP1A2 inhibition (IC50 126 nM) is an ideal reversible alternative to furafylline for drug-drug interaction studies. Also serves as a certified reference standard for nilutamide and enzalutamide impurity analysis, supplied with ICH-compliant characterization data. Insist on ≥98% purity for consistent synthetic performance.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 749927-69-3
Cat. No. B193373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-N-methylbenzamide
CAS749927-69-3
Synonyms4-BroMo-2-fluoro-N-MethylbenzaMide
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyBAJCFNRLEJHPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) Technical Profile and Procurement Baseline


4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) is a halogenated aromatic amide with the molecular formula C₈H₇BrFNO and a molecular weight of 232.05 g/mol [1]. It is a white to off-white crystalline solid with a melting point range of 125-129°C [2]. This compound is a critical synthetic intermediate, most notably for the androgen receptor antagonist Enzalutamide (MDV 3100), a key therapeutic for prostate cancer [3]. It is also identified as an impurity in the pharmaceutical drug nilutamide and is recognized for its activity as an inhibitor of the cytochrome P450 enzyme CYP1A2 .

Why 4-Bromo-2-fluoro-N-methylbenzamide Cannot Be Replaced by Simple Analogs in Regulated Synthesis


The unique 2-fluoro-4-bromo substitution pattern on the benzamide core is not arbitrary; it dictates a precise reactivity profile in multi-step organic syntheses. This compound's specific halogen arrangement is essential for the correct regioselectivity in subsequent coupling reactions, such as the Buchwald-Hartwig amination with 2-aminoisobutyric acid in the preparation of Enzalutamide [1]. In a patent process, the use of this specific intermediate achieved a high purity of 99.44% for the subsequent synthetic step, highlighting its critical role in efficient, high-yielding pathways [2]. Interchanging with analogs like 3-bromo-2-fluoro-N-methylbenzamide or 4-chloro-2-fluoro-N-methylbenzamide would alter electronic and steric properties, leading to different reaction rates, potential side-product formation, and ultimately, failure to meet the rigorous impurity profiles required for pharmaceutical intermediate standards [1].

Quantitative Differentiation: 4-Bromo-2-fluoro-N-methylbenzamide vs. Comparators


CYP1A2 Inhibition: Potency Comparison with Furafylline

4-Bromo-2-fluoro-N-methylbenzamide exhibits moderate inhibitory activity against the cytochrome P450 enzyme CYP1A2, a key protein in drug metabolism. In a recombinant human CYP1A2 assay, its IC50 was determined to be 126 nM [1]. This is significantly less potent than the classical CYP1A2 inhibitor furafylline, which shows IC50 values ranging from 70 nM to 6.1 µM depending on the assay system [2]. This moderate inhibition profile is a key differentiator; while it is not a potent pan-assay interference compound (PAINS), its activity is sufficient to require consideration in drug-drug interaction studies, positioning it as a useful tool compound for mechanistic CYP studies without the strong, irreversible inhibition associated with furafylline .

CYP1A2 Inhibition Drug Metabolism In vitro Pharmacology

Synthetic Intermediate Purity: Benchmark for Enzalutamide Production

In a patent for a novel Enzalutamide synthetic process, 4-Bromo-2-fluoro-N-methylbenzamide was synthesized as a key intermediate. The isolated yield was 100 g, and its purity was determined to be 99.44% [1]. This high purity is essential for the subsequent copper-catalyzed coupling step to proceed with high efficiency and minimal byproduct formation. In contrast, a standard lab-scale synthesis using EDCI coupling yielded the compound at a lower 74% yield after purification, and without the same rigorous industrial purity specification .

Process Chemistry Enzalutamide Synthesis Purity Analysis

Reactivity: Key Building Block in Enzalutamide Synthesis

The compound serves as the direct precursor in the copper-catalyzed coupling reaction with 2-aminoisobutyric acid to form the core enzalutamide intermediate (Formula III) [1]. In the patent procedure, 100 g of 4-Bromo-2-fluoro-N-methylbenzamide was reacted with 67 g of 2-aminoisobutyric acid in the presence of a copper chloride catalyst [2]. This high-loading step, enabled by the availability and purity of the benzamide, is a critical differentiator from alternative synthetic routes. Attempting this reaction with a differently substituted analog (e.g., 4-iodo or 2-chloro) would result in altered catalytic efficiency, requiring extensive re-optimization of conditions and potentially leading to lower yields or a different impurity profile for the final drug substance.

Buchwald-Hartwig Amination C-N Coupling Enzalutamide

Physical and Analytical Benchmarking: Commercial Purity Consistency

Across multiple major chemical suppliers, 4-Bromo-2-fluoro-N-methylbenzamide is consistently available with a minimum purity specification of ≥98% (HPLC) [1] . Its melting point is also consistently reported in the range of 125-129°C [2]. This high level of inter-vendor consistency for a research intermediate is not always guaranteed for less common or more synthetically challenging analogs. For instance, a related compound like 3-bromo-2-fluoro-N-methylbenzamide may be offered at lower purities (e.g., 95%) or without rigorous analytical characterization due to less established synthetic routes and demand.

Quality Control Analytical Standards Material Specification

Targeted Application Scenarios for 4-Bromo-2-fluoro-N-methylbenzamide Based on Evidence


Strategic Sourcing for Enzalutamide Process Development and Manufacture

Procurement teams and process chemists should prioritize 4-Bromo-2-fluoro-N-methylbenzamide that meets a purity specification of ≥99% (e.g., 99.44% as demonstrated in patent literature) to ensure high efficiency and yield in the copper-catalyzed coupling step with 2-aminoisobutyric acid [1] [2]. This specification is directly linked to the compound's documented role as a key intermediate in a high-loading industrial process.

Selection as a Moderate CYP1A2 Inhibitor Tool Compound in ADME-Tox Studies

For drug metabolism and pharmacokinetic (DMPK) researchers, 4-Bromo-2-fluoro-N-methylbenzamide offers a defined IC50 of 126 nM against CYP1A2 [3]. This moderate inhibition profile makes it a preferable alternative to potent, irreversible inhibitors like furafylline for mechanistic studies aimed at assessing drug-drug interaction risk, as it is less likely to cause complete enzyme inactivation and simplifies data interpretation [4].

Analytical Method Development Using a Qualified Impurity Standard

Quality control and analytical development laboratories can procure this compound with the assurance that it is supplied with detailed characterization data compliant with regulatory guidelines [5]. It is a known impurity of both nilutamide and enzalutamide, making it a critical reference standard for developing and validating HPLC methods to ensure the purity of these active pharmaceutical ingredients .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluoro-N-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.